![molecular formula C14H13BrN2O3 B5775646 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide](/img/structure/B5775646.png)
5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide is a chemical compound with the molecular formula C14H13BrN2O3 . It has a molecular weight of 337.17 .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Molecular Structure Analysis
The molecular structure of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide consists of a pyridine ring substituted at position 3 by a carboxamide group . The compound also contains bromine and methoxy groups, contributing to its unique properties .Scientific Research Applications
Psychoactive Substance Research
25B-NBF belongs to the phenethylamine class and acts as a potent agonist of the 5-hydroxytryptamine (5-HT) receptor . Researchers have investigated its psychoactive effects, receptor binding affinity, and potential therapeutic applications. Understanding its mechanism of action can provide insights into neurotransmitter systems and brain function.
Metabolism and Elimination Studies
Despite its psychoactive properties, little is known about 25B-NBF’s metabolism and elimination. Researchers have explored its metabolic characteristics in human hepatocytes using liquid chromatography–mass spectrometry. The compound undergoes extensive metabolism, yielding 33 metabolites via hydroxylation, O-demethylation, glucuronidation, and other pathways. Enzymes such as CYP1A1, CYP2D6, and UGT2B7 play key roles in its biotransformation .
Neurochemical Effects
Studies have explored 25B-NBF’s impact on neurotransmitter release. It exhibits high binding affinity for 5-HT2A/C serotonin receptors and may influence dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in brain regions like the frontal cortex, striatum, and nucleus accumbens . Investigating these effects sheds light on its potential therapeutic applications.
Mechanism of Action
Pharmacokinetics
A related compound, 25b-nbf, was found to be extensively metabolized into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
properties
IUPAC Name |
5-bromo-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-11-3-4-13(20-2)12(6-11)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCCWJFBCZYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.